N-α-三苯甲基-D-苯丙氨酸二乙胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

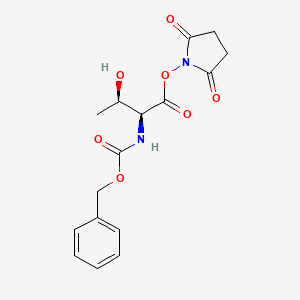

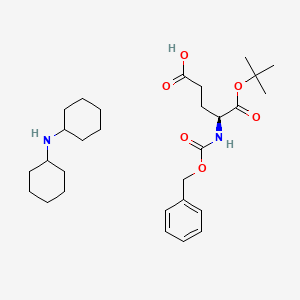

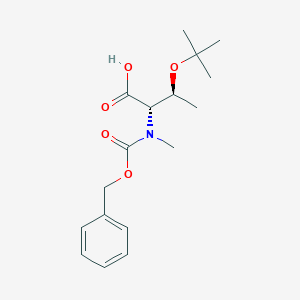

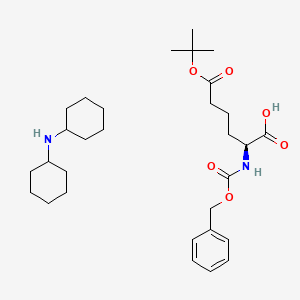

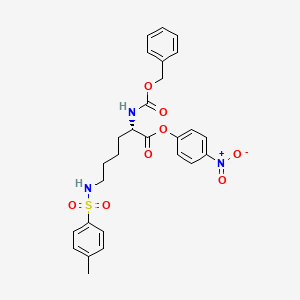

“N-alpha-Trityl-D-phenylalanine diethylammonium salt” is a chemical compound with the molecular formula C32H36N2O2 . It is categorized under D-Amino Acids . It is widely used in scientific research due to its versatile properties, making it valuable for studying protein structures and designing new drugs.

Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular structure of “N-alpha-Trityl-D-phenylalanine diethylammonium salt” is represented by the InChI key BSLKHJZVHGFJPR-UFTMZEDQSA-N . The IUPAC name for this compound is N-ethylethanamine; (2R)-3-phenyl-2-(tritylamino)propanoic acid .Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

The molecular weight of “N-alpha-Trityl-D-phenylalanine diethylammonium salt” is 480.64 . It is recommended to store this compound at -20°C .科学研究应用

三苯甲基自由基的合成

三苯甲基自由基是合成方法发展中的一个关键研究领域 {svg_1}. 这些自由基的性质及其有前景的应用也被考虑在内 {svg_2}.

C–C键形成的催化剂

三苯甲基阳离子,如[RPh]3C+,被用作C–C键形成的催化剂 {svg_3}. 这是许多化学反应中的一个关键过程。

染料化学

三苯甲基阳离子也用于染料化学 {svg_4}. 它们在各种染料的开发和应用中起着重要作用。

碳水化合物化学

在碳水化合物化学中,三苯甲基部分通常用于在存在仲醇和/或叔醇的情况下选择性保护伯醇 {svg_5}.

聚合物和肽合成

三苯甲基部分已被用于保护有机合成中各种官能团,如硫醇、胺和醇 {svg_6}. 这使得它们在聚合物和肽的合成中具有价值。

氧化还原试剂

三苯甲基阳离子已被用作氧化还原试剂 {svg_7}. 它们用于促进各种化学过程中的氧化还原反应。

手性催化剂

三苯甲基阳离子已被用作手性催化剂 {svg_8}. 它们可以帮助控制反应的立体化学,这在许多药物和其他化学品的生产中至关重要。

烯烃聚合反应

三苯甲基阳离子被广泛用作烯烃聚合反应的高效活化剂和单电子氧化剂 {svg_9}. 这使得它们在各种类型聚合物的生产中具有价值。

作用机制

N-alpha-Trityl-D-phenylalanine diethylammonium salt is able to bind to certain proteins via hydrogen bonding and hydrophobic interactions. The binding of N-alpha-Trityl-D-phenylalanine diethylammonium salt to proteins can affect the structure and function of the proteins, which can in turn affect the activity of enzymes and other proteins. In addition, N-alpha-Trityl-D-phenylalanine diethylammonium salt can form stable complexes with other molecules, which can affect the activity of enzymes and other proteins.

Biochemical and Physiological Effects

The binding of N-alpha-Trityl-D-phenylalanine diethylammonium salt to proteins can affect the activity of enzymes and other proteins, which can in turn affect the biochemical and physiological processes of the body. For example, N-alpha-Trityl-D-phenylalanine diethylammonium salt has been shown to affect the activity of certain enzymes involved in energy production and metabolism, as well as the activity of certain hormones involved in the regulation of metabolism. In addition, N-alpha-Trityl-D-phenylalanine diethylammonium salt has been shown to affect the activity of certain proteins involved in cell signaling pathways, which can in turn affect gene expression.

实验室实验的优点和局限性

N-alpha-Trityl-D-phenylalanine diethylammonium salt has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is able to form stable complexes with other molecules, which can be useful for studying the effects of peptide hormones on gene expression. However, N-alpha-Trityl-D-phenylalanine diethylammonium salt is not as effective as some other peptides for binding to certain proteins, and it may not be suitable for some research applications.

未来方向

N-alpha-Trityl-D-phenylalanine diethylammonium salt has a number of potential future applications in scientific research. For example, it could be used to study the effects of peptide hormones on gene expression, or to develop novel peptide-based drug delivery systems. In addition, N-alpha-Trityl-D-phenylalanine diethylammonium salt could be used to study the binding of peptides to cell surface receptors, or to develop novel peptide-based therapeutics. Finally, N-alpha-Trityl-D-phenylalanine diethylammonium salt could be used to study the effects of peptide hormones on cell signaling pathways, or to develop novel peptide-based diagnostics.

合成方法

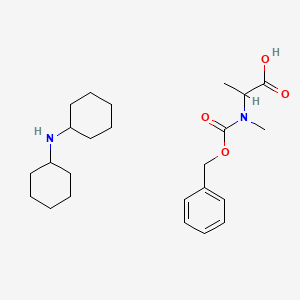

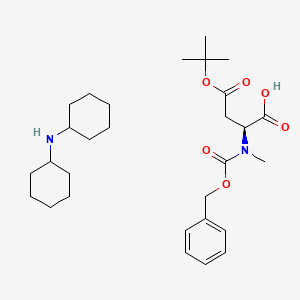

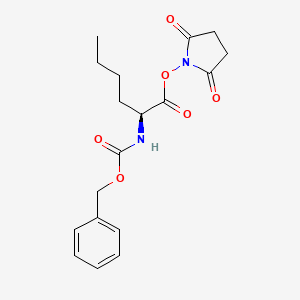

N-alpha-Trityl-D-phenylalanine diethylammonium salt is synthesized from phenylalanine and trityl chloride via a two-step process. In the first step, the phenylalanine is reacted with trityl chloride in a 1:1 molar ratio in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature for 24 hours. In the second step, the product is reacted with diethylamine in a 1:1 molar ratio in anhydrous DMF at room temperature for 24 hours. The resulting product is N-alpha-Trityl-D-phenylalanine diethylammonium salt.

属性

IUPAC Name |

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)